1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1263284-62-3
VCID: VC0170809
InChI: InChI=1S/C7H11N3.ClH/c1-2-8-5-7(1)10-4-3-9-6-10;/h3-4,6-8H,1-2,5H2;1H
SMILES: C1CNCC1N2C=CN=C2.Cl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.644

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride

CAS No.: 1263284-62-3

Cat. No.: VC0170809

Molecular Formula: C7H12ClN3

Molecular Weight: 173.644

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride - 1263284-62-3

Specification

CAS No. 1263284-62-3
Molecular Formula C7H12ClN3
Molecular Weight 173.644
IUPAC Name 1-pyrrolidin-3-ylimidazole;hydrochloride
Standard InChI InChI=1S/C7H11N3.ClH/c1-2-8-5-7(1)10-4-3-9-6-10;/h3-4,6-8H,1-2,5H2;1H
Standard InChI Key ZNHHFSDLKWVTLN-UHFFFAOYSA-N
SMILES C1CNCC1N2C=CN=C2.Cl

Introduction

Chemical Structure and Properties

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride represents a hybrid molecular structure that incorporates both pyrrolidine and imidazole heterocycles. The compound is characterized by a pyrrolidine ring connected to an imidazole moiety at the 3-position of the pyrrolidine via a nitrogen linkage. This structural arrangement confers unique chemical and physical properties to the molecule.

Physical and Chemical Characteristics

The compound is identified by the CAS number 1263284-62-3 and possesses the molecular formula C7H12ClN3, with a calculated molecular weight of 173.644 g/mol. The structure consists of a five-membered pyrrolidine ring with a nitrogen atom at position 1, connected to another five-membered imidazole ring containing two nitrogen atoms. This molecular architecture results in a compound with multiple potential reaction sites and functional versatility.

The presence of the hydrochloride salt form enhances the compound's water solubility compared to its free base counterpart, which is advantageous for various experimental applications and formulation development. The salt formation occurs at one of the nitrogen atoms, typically the more basic site, leading to enhanced stability and improved handling characteristics.

Structural Significance

The structural significance of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride lies in its unique molecular framework that combines two biologically relevant heterocycles. The pyrrolidine ring is a common structural motif found in numerous natural alkaloids and pharmaceuticals, while the imidazole ring is prevalent in many biological systems and medicinal compounds. The integration of these two systems creates a molecule with potentially diverse binding capabilities to biological targets.

The spatial arrangement of atoms within the molecule, particularly the orientation of the pyrrolidine and imidazole rings relative to each other, influences its three-dimensional structure and consequently its ability to interact with biological receptors and enzymes. This structural configuration may contribute significantly to its observed biological activities and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride involves specialized organic chemistry techniques and reaction conditions. Understanding these synthetic routes is crucial for optimizing production methods and developing structurally related derivatives.

Standard Synthetic Route

The primary synthesis pathway for 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride typically involves the reaction of 3-chloropyrrolidine with an appropriate imidazole derivative under specific controlled conditions. This reaction generally requires organic solvents such as dichloromethane or ethanol and may employ a base catalyst like triethylamine to facilitate the reaction progress by neutralizing the hydrogen chloride generated during the nucleophilic substitution process.

The general synthetic scheme can be represented as a nucleophilic substitution reaction where the imidazole, acting as a nucleophile, attacks the carbon attached to the chlorine atom in 3-chloropyrrolidine. This reaction proceeds with the displacement of the chloride ion and the formation of a new carbon-nitrogen bond between the pyrrolidine and imidazole rings.

Biological Activities and Applications

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride exhibits potential biological activities that make it a compound of interest for pharmacological research and drug development. These activities are primarily attributed to its ability to interact with various biological targets.

Chemical Reactions and Derivatives

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride possesses functional groups capable of undergoing various chemical transformations, leading to a diverse range of derivatives with potentially enhanced or novel properties.

Oxidation and Reduction Reactions

The compound can undergo oxidation and reduction reactions, which modify its structure and potentially its biological activity. Oxidation can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, targeting specific functional groups within the molecule. Reduction reactions, on the other hand, can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions can lead to derivatives with altered electronic properties, hydrophilicity, or spatial arrangements, potentially enhancing their biological activities or improving their pharmacokinetic properties. The selective modification of specific functional groups within the molecule represents a valuable strategy for generating libraries of structurally related compounds for biological screening.

Structural Modifications and Derivatives

The structure of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride contains several sites amenable to chemical modification, allowing for the creation of various derivatives. The nitrogen atoms in both the pyrrolidine and imidazole rings can serve as points for alkylation, acylation, or other derivatization reactions.

Research Applications

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride serves various research purposes across multiple scientific disciplines, contributing to advancements in medicinal chemistry and pharmacology.

Medicinal Chemistry Research

In medicinal chemistry, the compound functions as a valuable scaffold for developing new therapeutic agents. Its unique structural features and potential biological activities make it a promising starting point for drug discovery programs focused on various therapeutic targets. Researchers can modify its structure to generate libraries of analogues with potentially enhanced potency, selectivity, or pharmacokinetic properties.

The compound's structurally distinct regions—the pyrrolidine and imidazole moieties—can be individually modified to explore structure-activity relationships, providing insights into which structural elements are critical for activity and which can be altered to optimize performance. This information is invaluable for rational drug design efforts targeting specific biological pathways.

Comparative Studies with Related Compounds

Comparative studies between 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride and structurally related compounds provide opportunities to understand structure-activity relationships and optimize molecular properties. For instance, studies on non-imidazole compounds like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as histamine receptor ligands offer comparative insights into alternative structural scaffolds that can interact with similar biological targets .

Table 1: Comparison of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPotential Applications
1-(Pyrrolidin-3-yl)-1h-imidazole hydrochlorideC7H12ClN3173.644Pyrrolidine ring connected to imidazoleMedicinal chemistry research, pharmacological studies
2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamideC12H14N4O230.27 (estimated)Pyrrolidine ring with benzimidazole and carboxamide groupPotential pharmaceutical applications
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivativesVariesVariesAzetidine ring with pyrimidineHistamine receptor ligands

This comparative analysis highlights the structural diversity among related compounds and provides insights into how structural modifications can influence potential biological activities and applications. Such comparisons are essential for guiding future research directions and compound optimization strategies.

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